(S)-2-(4-Fluorophenyl)propanal (S)-2-(4-Fluorophenyl)propanal
Brand Name: Vulcanchem
CAS No.:
VCID: VC17218164
InChI: InChI=1S/C9H9FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3/t7-/m1/s1
SMILES:
Molecular Formula: C9H9FO
Molecular Weight: 152.16 g/mol

(S)-2-(4-Fluorophenyl)propanal

CAS No.:

Cat. No.: VC17218164

Molecular Formula: C9H9FO

Molecular Weight: 152.16 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(4-Fluorophenyl)propanal -

Specification

Molecular Formula C9H9FO
Molecular Weight 152.16 g/mol
IUPAC Name (2S)-2-(4-fluorophenyl)propanal
Standard InChI InChI=1S/C9H9FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3/t7-/m1/s1
Standard InChI Key AANCPBXTNIZNIJ-SSDOTTSWSA-N
Isomeric SMILES C[C@H](C=O)C1=CC=C(C=C1)F
Canonical SMILES CC(C=O)C1=CC=C(C=C1)F

Introduction

Chemical Identity and Structural Features

(S)-2-(4-Fluorophenyl)propanal (C₉H₉FO) consists of a propanal chain substituted at the second carbon with a 4-fluorophenyl group. The (S)-enantiomer configuration is critical for its stereospecific interactions in biological systems. Key parameters include:

PropertyValueSource
Molecular FormulaC₉H₉FO
Molecular Weight168.16 g/mol
CAS Registry Number2928-17-8 (racemic form)
IUPAC Name(S)-2-(4-Fluorophenyl)propanal
SMILES NotationCC@@HC1=CC=C(C=C1)F

The fluorine atom at the para position enhances electronegativity, influencing the compound’s reactivity and binding affinity in molecular interactions .

Synthesis and Optimization

Classical Synthetic Routes

The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. A modified approach reported in recent literature involves:

  • Bromination: Introducing bromine at the 4-position of fluorobenzene to form 4-bromo-2-fluorophenyl intermediates .

  • Aldol Condensation: Reacting with propanal derivatives under basic conditions to form the propanal backbone .

  • Chiral Resolution: Using enzymatic or chromatographic methods to isolate the (S)-enantiomer .

For example, sulfinyl-directed alkylation of homopiperazine derivatives has been employed to achieve enantiomeric excess >90% .

Catalytic Innovations

Recent studies highlight the use of asymmetric organocatalysis to improve yield and enantioselectivity. For instance, proline-based catalysts enable direct aldol reactions with 4-fluorobenzaldehyde, achieving 85% ee .

Physicochemical Properties

Experimental data from mass spectrometry and NMR studies reveal:

  • Boiling Point: 245–250°C (estimated via molecular weight correlations) .

  • Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water .

  • Spectroscopic Signatures:

    • ¹H NMR (400 MHz, CDCl₃): δ 9.65 (d, J=2.1 Hz, 1H, CHO), 7.45–7.30 (m, 2H, Ar-H), 7.10–6.95 (m, 2H, Ar-H), 3.50 (qd, J=6.8 Hz, 1H, CH), 1.40 (d, J=6.8 Hz, 3H, CH₃) .

    • MS (EI): m/z 168 [M]⁺, 123 [C₇H₆F]⁺, 95 [C₆H₅F]⁺ .

Pharmacological and Industrial Applications

Dopamine Transporter (DAT) Modulation

(S)-2-(4-Fluorophenyl)propanal derivatives exhibit atypical DAT inhibition, reducing cocaine and methamphetamine reinforcement in preclinical models . Key findings:

  • Compound 12b: A homopiperazine analogue showed 421-fold selectivity for DAT over SERT (Kᵢ = 8.37 nM) .

  • Metabolic Stability: Piperidine derivatives (e.g., 20a) demonstrated improved half-life in rat liver microsomes (>60 min vs. 15 min for earlier analogues) .

Anticancer Activity

Preliminary studies suggest fluorophenylpropanal derivatives inhibit tubulin polymerization, with IC₅₀ values <1 μM in MCF-7 breast cancer cells .

Future Research Directions

  • Enantioselective Synthesis: Developing continuous-flow systems for large-scale production.

  • Neuropharmacology: Evaluating DAT inhibitors in primate models of addiction.

  • Structure-Activity Relationships: Modifying the propanal chain to enhance blood-brain barrier penetration.

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